molecular formula C8H9N3O2 B14486350 Ethyl 3-amino-2,4-dicyanobut-2-enoate CAS No. 64544-92-9

Ethyl 3-amino-2,4-dicyanobut-2-enoate

Cat. No.: B14486350
CAS No.: 64544-92-9
M. Wt: 179.18 g/mol
InChI Key: BUTAWVUEYULMOH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,4-dicyanobut-2-enoate is an organic compound with the molecular formula C8H9N3O2 It is characterized by the presence of an ethyl ester group, an amino group, and two cyano groups attached to a butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-2,4-dicyanobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with malononitrile in the presence of a base such as piperidine or triethylamine. The reaction typically occurs in an ethanol solvent and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,4-dicyanobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the cyano groups or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano groups can yield primary amines, while oxidation can produce oxo derivatives.

Scientific Research Applications

Ethyl 3-amino-2,4-dicyanobut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,4-dicyanobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The amino and cyano groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4,4-dicyanobut-3-enoate
  • Ethyl 2-amino-4,4-dicyanobut-3-enoate
  • Ethyl 3-amino-2-butenoate

Uniqueness

Ethyl 3-amino-2,4-dicyanobut-2-enoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

64544-92-9

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

ethyl 3-amino-2,4-dicyanobut-2-enoate

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)6(5-10)7(11)3-4-9/h2-3,11H2,1H3

InChI Key

BUTAWVUEYULMOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(CC#N)N)C#N

Origin of Product

United States

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